molecular formula C18H28N2O2 B4579298 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4579298
M. Wt: 304.4 g/mol
InChI Key: QWYWIPKYSKJYST-UHFFFAOYSA-N
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Description

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzamide core substituted with a propoxy group at the 3-position and a propylpiperidinyl group at the nitrogen atom. Its molecular structure provides it with distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves a multi-step process:

    Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The piperidine ring is then functionalized with a propyl group at the nitrogen atom through alkylation reactions using propyl halides.

    Benzamide Formation: The benzamide core is synthesized by reacting 3-propoxybenzoic acid with appropriate amines under dehydrating conditions to form the amide bond.

    Final Coupling: The final step involves coupling the propylpiperidinyl group with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy group or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or neutral conditions.

Major Products Formed

    Oxidized Products: Carboxylic acids, ketones, or aldehydes.

    Reduced Products: Alcohols, amines.

    Substituted Derivatives: Various substituted benzamides or piperidines.

Scientific Research Applications

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(1-propylpiperidin-4-yl)benzamide
  • 3-ethoxy-N-(1-propylpiperidin-4-yl)benzamide
  • 3-butoxy-N-(1-propylpiperidin-4-yl)benzamide

Comparison

Compared to its analogs, 3-propoxy-N-(1-propylpiperidin-4-yl)benzamide exhibits unique properties due to the presence of the propoxy group. This group influences the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

3-propoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-10-20-11-8-16(9-12-20)19-18(21)15-6-5-7-17(14-15)22-13-4-2/h5-7,14,16H,3-4,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYWIPKYSKJYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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